molecular formula C10H8N2O2 B8574723 5-(2-nitroethenyl)-1H-indole CAS No. 21005-48-1

5-(2-nitroethenyl)-1H-indole

Cat. No.: B8574723
CAS No.: 21005-48-1
M. Wt: 188.18 g/mol
InChI Key: XEFIVGQCEDZMHM-UHFFFAOYSA-N
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Description

5-(2-nitroethenyl)-1H-indole is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

21005-48-1

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(2-nitroethenyl)-1H-indole

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-4-8-1-2-10-9(7-8)3-5-11-10/h1-7,11H

InChI Key

XEFIVGQCEDZMHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Formyl indole (14.5 g) was refluxed with NH4OAc (10.0 g) in nitromethane ((100 mL) for 3 hours. The mixture was cooled and evaporated under reduced pressure. The residue was recrystallized from isopropanol to give the first portion of intermediate and the mother liquid was purified by chromatograph (EtOAc:hexane=1:4 to 2:3) to the second portion intermediate of 5-(2-nitro-vinyl)-1H-indole (2.09 g combined, in 11% yield), which was treated with NaBH4 (1.85 g) in methanol (150 mL) at room temperature for 35 min then quenched with acetic acid (4 mL), concentrated and followed by chromatography purification (EtOAc:hexane=1:9) to afford 5-(2-nitro-ethyl)-1H-indole (1.37 g) in 65% yield. This nitro compound was hydrogenated with Pd—C (10%) under atmosphere hydrogen in methanol overnight to afford 2-(1H-indol-5-yl)-ethylamine in 99% yield. LC-MS showed the product had the expected M+H+ of 161.
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14.5 g
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NH4OAc
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10 g
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Synthesis routes and methods II

Procedure details

A mixture of the product from step (a) (7.5 g), ammonium acetate (1.5 g) and nitromethane (77 ml) was heated at 110° C. for 2 hours, then cooled and evaporated in vacuo. The residue was triturated with water to give the desired product as a yellow solid which was filtered off and dried (9.2 g).
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7.5 g
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1.5 g
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77 mL
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Synthesis routes and methods III

Procedure details

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